N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide
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Overview
Description
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It features a cyanophenyl group and a dimethylphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved by reacting 2-bromobenzonitrile with a suitable nucleophile.
Formation of the dimethylphenoxy intermediate: This involves the reaction of 3,4-dimethylphenol with an appropriate halogenated propanamide.
Coupling reaction: The final step involves coupling the cyanophenyl intermediate with the dimethylphenoxy intermediate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide
- N-(2-cyanophenyl)-2-(3,5-dimethylphenoxy)propanamide
- N-(2-cyanophenyl)-2-(3,4-dichlorophenoxy)propanamide
Uniqueness
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide is unique due to the specific positioning of the cyanophenyl and dimethylphenoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-8-9-16(10-13(12)2)22-14(3)18(21)20-17-7-5-4-6-15(17)11-19/h4-10,14H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMKNWDZZOTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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